molecular formula C22H21NO7S2 B8301618 2-Acetamidoresorcinol ditosylate CAS No. 88172-87-6

2-Acetamidoresorcinol ditosylate

Cat. No.: B8301618
CAS No.: 88172-87-6
M. Wt: 475.5 g/mol
InChI Key: KRVDNUJECOHODO-UHFFFAOYSA-N
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Description

Ditosylate salts are commonly employed in pharmaceuticals and macrocyclic synthesis due to their solubility, stability, and reactivity . The acetamido group may enhance hydrogen-bonding capacity, while the tosylates likely improve crystallinity and synthetic utility.

Properties

CAS No.

88172-87-6

Molecular Formula

C22H21NO7S2

Molecular Weight

475.5 g/mol

IUPAC Name

[2-acetamido-3-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H21NO7S2/c1-15-7-11-18(12-8-15)31(25,26)29-20-5-4-6-21(22(20)23-17(3)24)30-32(27,28)19-13-9-16(2)10-14-19/h4-14H,1-3H3,(H,23,24)

InChI Key

KRVDNUJECOHODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Lapatinib Ditosylate Monohydrate (CAS 388082-78-8): Contains a quinazolinamine core linked to a furan and tosylate groups. Tosylates enhance solubility and stability, critical for its role as a protein tyrosine kinase inhibitor (PTKI) in cancer therapy . Key Difference: Unlike 2-Acetamidoresorcinol ditosylate, lapatinib’s structure is optimized for binding EGFR/ErbB-2 receptors via its quinazoline and furan motifs .
  • Valbenazine Ditosylate (Crystalline Forms): A vesicular monoamine transporter 2 (VMAT2) inhibitor used in movement disorders. Multiple crystalline forms (e.g., Form A, D, E) exhibit distinct solubility, hygroscopicity, and bioavailability profiles due to tosylate-induced polymorphism . Key Difference: Valbenazine’s tetrabenazine-derived structure contrasts with 2-Acetamidoresorcinol’s resorcinol backbone, leading to divergent pharmacological targets.
  • Ethylene Glycol Ditosylate (CAS 6315-52-2): A simple ditosylate used as a macrocyclization reagent (e.g., crown ethers, thiacrowns). Reacts with diols or dithiols via nucleophilic substitution to form stable macrocycles . Key Difference: Lacks aromatic or acetamido groups, limiting its hydrogen-bonding and π-π stacking capabilities compared to this compound.

Physicochemical Properties

Property Lapatinib Ditosylate Valbenazine Ditosylate Ethylene Glycol Ditosylate This compound (Inferred)
Solubility High in polar solvents (sulfonate groups) . Form A: 73 mg/mL in water . Low in water; soluble in DCM, acetonitrile . Moderate (resorcinol hydrophilicity vs. tosylate hydrophobicity).
Melting Point Not reported Form A: 73°C . 122–124°C . Likely 150–200°C (resorcinol derivatives).
Stability Stable under dry conditions; hygroscopic . Form A: Stable at 4°C; low hygroscopicity . Stable at RT; decomposes under strong bases . Susceptible to hydrolysis (acetamido group) .

Key Research Findings and Data Gaps

  • Lapatinib : Tosylate salts enhance pharmacokinetics but require hydration to mitigate crystalluria risks .
  • Valbenazine : Form A exhibits 65% higher yield than Form I, critical for scalable production .
  • Ethylene Glycol Ditosylate : Microwave-assisted reactions reduce synthesis time by 70% compared to conventional methods .
  • This compound: No direct data exists; further studies needed on its biological activity and synthetic utility.

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